molecular formula C12H16Cl2N2 B1434080 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride CAS No. 1440535-67-0

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride

Cat. No. B1434080
CAS RN: 1440535-67-0
M. Wt: 259.17 g/mol
InChI Key: FKZCFEMTXDPDON-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, also known as 4-chloro-2-(diethylamino)acetonitrile hydrochloride, is a chemical compound with the molecular formula C10H16Cl2N2. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of various compounds and as a reagent in organic synthesis. It is also used as a catalyst in the production of polymers and as a raw material in the manufacture of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Analytical Method Development

  • Liquid Chromatography for Metabolite Analysis : Research by Liu and Franklin (1985) developed a high-performance liquid chromatographic method for determining 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites in biological samples. This method overcomes limitations associated with previous methods for separating basic compounds (Liu & Franklin, 1985).

Chemical Synthesis

  • Synthesis of Clopidogrel Hydrogen Sulfate : Sashikanth et al. (2013) developed an asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate using a Strecker reaction with [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride. This process involves creating a diastereoisomerically pure compound related to 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride (Sashikanth et al., 2013).

Photochemical Applications

  • Photoelectrochemical Reductions : Davies, Wadhawan, and Compton (2002) studied the photoelectrochemical reductions of chlorophenols, including compounds related to 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, suggesting green routes for dechlorination of chlorophenols (Davies, Wadhawan, & Compton, 2002).

Material Science

  • Binding of Herbicides : Rubaye (2015) conducted thermodynamics studies on a calix[4]arene derivative designed to bind herbicides. This study involves compounds similar to 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, showcasing its potential in capturing and removing contaminants (Rubaye, 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(diethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2.ClH/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10;/h5-8,12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZCFEMTXDPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride

CAS RN

1440535-67-0
Record name Benzeneacetonitrile, 4-chloro-α-(diethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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